molecular formula C14H10N4O2 B3023349 N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide CAS No. 28284-14-2

N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide

Cat. No. B3023349
CAS RN: 28284-14-2
M. Wt: 266.25 g/mol
InChI Key: CEZNPJKPZYUAQS-UHFFFAOYSA-N
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Description

“N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide” is a derivative of isoniazid, also known as isonicotinic acid hydrazide (INH), which is an antibiotic used for the treatment of tuberculosis .


Synthesis Analysis

The synthesis of isonicotinic hydrazone derivatives has been reported in the literature. For instance, novel isonicotinic hydrazone derivatives of vanillin aldehyde and salicyl aldehyde were synthesized that had azomethine linkages . Another study reported the synthesis of (E)-N’-(monosubstituted-benzylidene)isonicotinohydrazide derivative .


Molecular Structure Analysis

The molecular structure of isonicotinic hydrazide derivatives has been analyzed in several studies. For instance, a study reported the crystal structure of a compound with azomethine linkages, showing that coordination of the iron (III) ion to the ligand increased its thermal stability .


Chemical Reactions Analysis

Isoniazid, the parent compound of “N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide”, is known to undergo various chemical reactions. For instance, it is acetylated by N-acetyl transferase to N-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine . Another study reported the reactions of isonicotinic acid hydrazide and its trimethylsilyl derivatives with hexamethyldisilazane, organic, and organosilicon isocyanates .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are primarily related to its molecular structure, functional groups, and degradation . For instance, the molecular formula of a similar compound, N’-[(3Z)-2-Oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide, is C20H21N5O2, with an average mass of 363.413 Da .

Scientific Research Applications

Neurogenesis and Neural Stem Cells (NSCs)

NSC73301 has been investigated for its impact on neurogenesis—the process by which new neurons are generated from neural stem cells. In the adult brain, NSCs continuously produce newborn neurons that integrate into existing neuronal networks. Extrinsic and intrinsic factors tightly regulate NSC proliferation and neurogenesis. While endogenous NSCs alone may not fully repair brains damaged by neurodegenerative diseases or injury, innovative approaches like direct reprogramming aim to convert non-neuronal cells at injury sites into neurons. NSC73301’s potential in enhancing neurogenic capacity is an exciting avenue for regenerative medicine .

Semiconductor Photoelectronic Devices

ZnO-based materials, including NSC73301, have shown promise in high-efficiency semiconductor photoelectronic devices. Due to its wide bandgap (3.4 eV) and large free exciton binding energy (60 meV), ZnO is an excellent candidate for UV optoelectronics, such as light-emitting diodes (LEDs), laser diodes, and UV photodetectors. High-quality ZnO single crystals are essential for fabricating efficient ZnO-based devices .

Photocatalysis

NSC73301’s photocatalytic properties have been explored. Photocatalysis involves using light energy to drive chemical reactions, and ZnO-based materials are known for their photocatalytic activity. NSC73301 could play a role in environmental remediation, water purification, and solar energy conversion .

Dilute Magnetic Semiconductors

ZnO-based diluted magnetic semiconductors (DMS) combine semiconducting behavior with magnetic properties. NSC73301, when doped intentionally, may exhibit interesting DMS behavior. These materials have potential applications in spintronics, magneto-optical devices, and quantum information processing .

Biological Applications

ZnO nanoparticles (NPs) have been studied for biological applications. NSC73301, as part of the ZnO family, could find use in drug delivery, antimicrobial coatings, and biosensors. Researchers have investigated safe substitutes for chemical and physical ZnO-NP synthesis, including biological pathways involving proteins, DNA, and plant extracts .

Thermostable Materials

Efforts have been made to fabricate highly thermostable ZnO materials. NSC73301, through intentional doping, could contribute to achieving n-type or p-type ZnO with high mobility and stability. Such materials are crucial for high-temperature applications in electronics and sensors .

Future Directions

The development of new derivatives of isoniazid, such as “N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide”, is an active area of research. For instance, a study reported the synthesis of N ′-(3-chlorobenzoyl) isonicotinohydrazide, which showed activity against Mycobacterium tuberculosis . Another study reported the synthesis and isolation of N ′-(propan-2-ylidene)-isonicotinohydrazide through sonocrystallization . These studies suggest that the development of new isoniazid derivatives could lead to more effective treatments for tuberculosis and other diseases.

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-13(9-5-7-15-8-6-9)18-17-12-10-3-1-2-4-11(10)16-14(12)20/h1-8,16,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZNPJKPZYUAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182534
Record name N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide

CAS RN

28284-14-2
Record name N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028284142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC73301
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73301
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Record name N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PYRIDINECARBOXYLIC (2-OXO-3-INDOLINYLIDENE)HYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Reactant of Route 2
N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Reactant of Route 3
N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Reactant of Route 4
N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Reactant of Route 5
N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Reactant of Route 6
N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide

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